Glyceryl 1,2-dioleate, monoacetate
Description
Overview of Glycerolipid Classification and Nomenclature Systems
Glycerolipids are a broad category of lipids that are essential components of biological systems, serving as structural elements of cell membranes, energy storage molecules, and signaling mediators. researchgate.netmetwarebio.com They are characterized by a glycerol (B35011) backbone, a three-carbon alcohol, to which other chemical groups, primarily fatty acids, are attached. The classification and nomenclature of these molecules are critical for understanding their diverse functions and for unambiguous communication within the scientific community.
The International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB) have established a standardized nomenclature system for lipids. gerli.com Within this system, glycerolipids are categorized based on the number and type of substituents on the glycerol backbone. Acylglycerols, also known as glycerides, are a major class of glycerolipids where fatty acids are linked to the glycerol molecule through ester bonds. gerli.comyoutube.com
Depending on the number of fatty acid chains attached, acylglycerols are classified as:
Monoacylglycerols (Monoglycerides): One fatty acid chain. youtube.comnih.gov
Diacylglycerols (Diglycerides): Two fatty acid chains. youtube.comnih.gov
Triacylglycerols (Triglycerides): Three fatty acid chains. youtube.comnih.gov
The term "mixed acylglycerols" refers to di- and triacylglycerols where the attached fatty acid chains are not all identical. youtube.com This contrasts with "simple acylglycerols," where all fatty acid chains are the same. Glyceryl 1,2-dioleate, monoacetate is an example of a mixed triacylglycerol, as it contains two oleic acid chains and one acetic acid chain.
A crucial aspect of glycerolipid nomenclature is the stereospecific numbering (sn) system. gerli.com This system unambiguously defines the stereochemistry of the glycerol molecule. In a Fischer projection with the secondary hydroxyl group on the left, the carbon atoms are numbered sn-1, sn-2, and sn-3 from top to bottom. gerli.com A glycerolipid is chiral if the substituents at the sn-1 and sn-3 positions are different. gerli.com
The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a comprehensive classification system that further categorizes lipids into eight main categories based on their chemical structure. lipidmaps.org In this system, acylglycerols fall under the category of "Glycerolipids." This system also provides a shorthand notation for representing complex lipid structures, which is widely used in the field of lipidomics. nih.gov
| Classification Term | Description |
| Glycerolipids | Lipids with a glycerol backbone. |
| Acylglycerols (Glycerides) | Glycerolipids where fatty acids are attached via ester bonds. gerli.comyoutube.com |
| Monoacylglycerols | One fatty acid attached to the glycerol backbone. youtube.comnih.gov |
| Diacylglycerols | Two fatty acids attached to the glycerol backbone. youtube.comnih.gov |
| Triacylglycerols | Three fatty acids attached to the glycerol backbone. youtube.comnih.gov |
| Mixed Acylglycerols | Di- or triacylglycerols with different fatty acid chains. youtube.com |
| Simple Acylglycerols | Di- or triacylglycerols with identical fatty acid chains. |
| Stereospecific Numbering (sn) | A system to define the stereochemistry of the glycerol backbone. gerli.com |
Structural Characteristics of Mixed Acylglycerols within Lipidomics Context
Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. The structural diversity of lipids, including mixed acylglycerols, is a key focus of this field as it directly relates to their biological function.
The structure of a mixed acylglycerol is defined by several key features:
The Glycerol Backbone: A three-carbon molecule that forms the core of the acylglycerol.
Fatty Acyl Chains: These are long hydrocarbon chains with a carboxyl group at one end. The length of the chain and the number and position of double bonds (degree of unsaturation) are critical determinants of the molecule's physical and chemical properties. acs.org
Ester Linkages: The fatty acyl chains are attached to the hydroxyl groups of the glycerol backbone through ester bonds.
In the context of lipidomics, the precise identification and quantification of different mixed acylglycerol species are crucial. Advanced analytical techniques, such as mass spectrometry coupled with chromatography, are employed to elucidate the exact molecular structure, including the specific fatty acids present and their positions on the glycerol backbone. researchgate.netnih.gov
The arrangement of different fatty acids in a mixed acylglycerol gives rise to a vast number of possible isomers, which can have distinct biological roles. For example, the specific positioning of a fatty acid at the sn-2 position can influence its metabolic fate and signaling properties.
Isomeric Considerations of this compound
This compound is a specific mixed triacylglycerol with the molecular formula C41H74O6 and a molecular weight of 663.0 g/mol . nih.gov Its structure consists of a glycerol backbone where the sn-1 and sn-2 positions are esterified with oleic acid, and the sn-3 position is esterified with acetic acid. The IUPAC name for this compound is [3-acetyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate. nih.gov
Positional Isomerism on the Glycerol Backbone
Positional isomerism in acylglycerols refers to the different possible arrangements of the fatty acyl chains on the three positions of the glycerol backbone. creative-proteomics.com For a diacylglycerol, there are two main positional isomers: 1,2-diacylglycerol and 1,3-diacylglycerol. creative-proteomics.comnih.gov These isomers have distinct biochemical properties and participate in different metabolic pathways. creative-proteomics.com
In the case of this compound, the two oleoyl (B10858665) groups are at the sn-1 and sn-2 positions, and the acetyl group is at the sn-3 position. Other positional isomers would exist if the acetyl group were at the sn-1 or sn-2 position, with the oleoyl groups occupying the remaining two positions. For instance, Glyceryl 1,3-dioleate, monoacetate would be a positional isomer. Distinguishing between these positional isomers is a significant challenge in lipid analysis, often requiring sophisticated techniques like mass spectrometry with collision-induced dissociation. wiley.com The specific positioning of the acyl groups is crucial as it influences the molecule's interaction with enzymes and its role in biological processes.
| Isomer | sn-1 Position | sn-2 Position | sn-3 Position |
| This compound | Oleic Acid | Oleic Acid | Acetic Acid |
| Glyceryl 1,3-dioleate, monoacetate | Oleic Acid | Acetic Acid | Oleic Acid |
| Glyceryl 2,3-dioleate, monoacetate | Acetic Acid | Oleic Acid | Oleic Acid |
Stereochemical Aspects and Chiral Recognition
Stereochemistry plays a fundamental role in the properties and biological recognition of acylglycerols. acs.org The glycerol backbone itself is prochiral, meaning it can become chiral upon substitution with different groups. When the substituents at the sn-1 and sn-3 positions of the glycerol backbone are different, the sn-2 carbon becomes a stereocenter, leading to the existence of enantiomers (non-superimposable mirror images). gerli.comacs.org
In this compound, the substituents at the sn-1 (oleic acid) and sn-3 (acetic acid) positions are different. Therefore, the sn-2 carbon is a chiral center, and the molecule is chiral. This means that two enantiomers exist:
sn-1,2-dioleoyl-3-acetyl-glycerol
sn-2,3-dioleoyl-1-acetyl-glycerol
These enantiomers are chemically identical in an achiral environment but can have different biological activities due to the stereospecificity of enzymes and receptors. For example, the digestion and absorption of acylglycerols can be stereospecific. nih.gov The term "racemic mixture" is used to describe a 1:1 mixture of two enantiomers. acs.org The recognition of specific stereoisomers is a critical aspect of many biological processes, highlighting the importance of considering the stereochemistry of mixed acylglycerols like this compound.
Properties
IUPAC Name |
[3-acetyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,39H,4-17,22-37H2,1-3H3/b20-18-,21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFMXRNWVDKHF-AUYXYSRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161106 | |
| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67873-96-5 | |
| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67873-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-((acetyloxy)methyl)-1,2-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067873965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[1-[(acetyloxy)methyl]-1,2-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1′-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biological Transformations of Glyceryl 1,2 Dioleate, Monoacetate Non Human Organismal and in Vitro Studies
Hydrolysis and Lipolysis Mechanisms in Model Biological Systems
The breakdown of Glyceryl 1,2-dioleate, monoacetate is a multi-step process involving enzymatic action and physicochemical changes that facilitate digestion.
The ester bonds of this compound are susceptible to hydrolysis by a variety of lipases. Pancreatic lipases, key enzymes in the digestive systems of many non-human animals, play a crucial role. These enzymes are highly efficient at cleaving the ester linkages between the fatty acids (oleic acid) and the glycerol (B35011) backbone. nih.gov In vitro studies have demonstrated that lipoprotein lipase (B570770), for instance, can hydrolyze diacylglycerols, with a preference for the sn-1 position. nih.gov The hydrolysis of the acetyl group at the sn-3 position is likely carried out by specific acetylhydrolases or non-specific esterases. Research on similar acetylated glycerols, such as 1-alkyl-2-acetyl-sn-glycerol, has identified membrane-associated acetylhydrolase activity that is distinct from the lipases that act on long-chain fatty acids. nih.gov
Microbial lipases also exhibit the capacity to hydrolyze a wide range of lipids and could potentially act on this compound. The specific activity and substrate preference can vary significantly between different microbial sources.
Table 1: Key Enzymes in the Hydrolysis of Acetylated Diacylglycerols
| Enzyme Class | Example | Action on this compound (Predicted) |
|---|---|---|
| Pancreatic Lipases | Colipase-dependent lipase | Hydrolyzes oleic acid from sn-1 and sn-2 positions. researchgate.net |
| Acetylhydrolases | Neutral lipid acetylhydrolase | Hydrolyzes the acetate (B1210297) group from the sn-3 position. nih.gov |
For enzymatic hydrolysis to occur efficiently in an aqueous environment like the digestive tract, the water-insoluble this compound must first be emulsified. In many non-human organisms, this process is facilitated by bile salts. youtube.comnih.gov Bile salts are amphipathic molecules that break down large lipid globules into smaller emulsion droplets, thereby increasing the surface area available for lipase action. aklectures.com This emulsification is a critical prerequisite for the effective digestion and subsequent absorption of lipids. scispace.comresearchgate.net The presence of bile salts can also influence the activity of pancreatic lipases. researchgate.net
The complete hydrolysis of this compound yields three primary products: two molecules of oleic acid, one molecule of acetic acid, and one molecule of glycerol.
Oleic Acid: A monounsaturated omega-9 fatty acid, oleic acid is a common component of dietary fats and a key energy source. Once absorbed, it can be re-esterified into triglycerides for storage or incorporated into cell membranes.
Acetic Acid: A short-chain fatty acid, acetic acid is readily absorbed and can be converted to acetyl-CoA, a central molecule in metabolism that can enter the citric acid cycle for energy production or be used in the synthesis of other molecules. mdpi.com
Glycerol: The three-carbon backbone of the molecule, glycerol can be utilized in glycolysis after conversion to dihydroxyacetone phosphate (B84403) or used as a substrate for the synthesis of new triglycerides and phospholipids (B1166683). basicmedicalkey.com
Incorporation into Lipid Pools and Cellular Metabolism (Non-Human Models)
Following hydrolysis and absorption, the breakdown products of this compound, as well as the partially hydrolyzed intermediate (1,2-dioleoyl-sn-glycerol), can be integrated into the cellular lipid metabolism.
Specific bio-distribution studies on this compound are not widely available. However, based on the metabolism of similar lipids, it is expected that after intestinal absorption, the hydrolysis products would be reassembled into triglycerides within the enterocytes and packaged into chylomicrons. These chylomicrons are then transported through the lymphatic system into the bloodstream, for delivery to various tissues. The liver is a central organ for lipid metabolism, processing and repackaging lipids into lipoproteins for distribution throughout the body. Adipose tissue would serve as a primary site for storage.
The diacylglycerol portion of the molecule, 1,2-dioleoyl-sn-glycerol (B52968), is a key intermediate in the synthesis of more complex lipids. nih.gov Once the acetate group is removed, this diacylglycerol can enter several anabolic pathways:
Triglyceride Synthesis: Diacylglycerol acyltransferases (DGATs) can catalyze the esterification of a third fatty acid to the free hydroxyl group of 1,2-dioleoyl-sn-glycerol, forming a triglyceride for energy storage. nih.govbiocyc.org
Phospholipid Synthesis: Diacylglycerols are also precursors for the synthesis of major membrane phospholipids such as phosphatidylcholine and phosphatidylethanolamine (B1630911) through the addition of a polar head group. basicmedicalkey.com This process is fundamental for the maintenance and growth of cellular membranes. The Kennedy pathway is a primary route for this synthesis. libretexts.org
The ability to introduce acetylated diacylglycerols into cellular metabolism has been explored in biotechnology. For instance, the expression of diacylglycerol acetyltransferases in plants can lead to the accumulation of acetylated triacylglycerols, which have unique physical properties. mdpi.comnih.gov
Table 2: Potential Fates of this compound Metabolites
| Metabolite | Metabolic Pathway | Potential End Products |
|---|---|---|
| 1,2-dioleoyl-sn-glycerol | Triglyceride Synthesis | Triglycerides |
| 1,2-dioleoyl-sn-glycerol | Phospholipid Synthesis | Phosphatidylcholine, Phosphatidylethanolamine |
| Oleic Acid | Beta-oxidation, Re-esterification | Acetyl-CoA, Triglycerides, Phospholipids |
| Acetic Acid | Acetyl-CoA Synthesis | Acetyl-CoA for Citric Acid Cycle or Biosynthesis |
Specific Enzyme Interactions and Substrate Preferences (In Vitro Studies)
In vitro investigations using purified enzymes or cellular homogenates are crucial for dissecting the specific interactions between this compound and the enzymatic machinery of lipid metabolism. These studies allow for a detailed examination of substrate specificity, catalytic activity, and the resultant products.
Diacylglycerol acyltransferases (DGATs) are central enzymes in the synthesis of triacylglycerols (TAGs), catalyzing the final step where an acyl-CoA is esterified to a diacylglycerol (DAG). nih.govnih.govaocs.org The substrate recognition by DGAT is a critical determinant of the composition of synthesized TAGs. While direct studies on this compound as a substrate for DGAT are limited, the general mechanism involves the enzyme binding both acyl-CoA and a diacylglycerol molecule within its catalytic site to facilitate the transfer of the fatty acyl chain. scilit.com
The structure of the diacylglycerol, including the nature of the fatty acyl chains and the group at the sn-3 position, can influence its affinity for the DGAT active site. In the case of this compound, the presence of the acetate group instead of a free hydroxyl group at the sn-3 position fundamentally alters its potential role as a substrate for DGAT. Standard DGAT activity involves the acylation of the free hydroxyl group on a 1,2-diacylglycerol. aocs.org As this compound already has an acetate group esterified at this position, it is not a direct substrate for acylation by DGAT to form a conventional triacylglycerol.
However, it is plausible that the acetylated diacylglycerol could act as a competitive inhibitor to DGAT, binding to the active site but not undergoing acylation, thereby affecting the synthesis of endogenous triacylglycerols. This is supported by studies on structurally related molecules. For instance, in vitro experiments have shown that phorbol (B1677699) esters, which mimic diacylglycerols, can inhibit diacylglycerol lipase activity. nih.gov This suggests that molecules with similar backbones to diacylglycerols can interact with lipid-metabolizing enzymes and modulate their activity.
Table 1: General Substrate Specificity of Diacylglycerol Acyltransferases (DGATs)
| Enzyme Family | Typical Acyl-CoA Substrates | Typical Diacylglycerol Substrates | Potential Interaction with this compound |
| DGAT1 | Oleoyl-CoA, Palmitoyl-CoA, other long-chain fatty acyl-CoAs | sn-1,2-diacylglycerols | Competitive inhibition due to structural similarity to DAG substrates. |
| DGAT2 | Wide range of fatty acyl-CoAs, including unusual fatty acids | sn-1,2-diacylglycerols | Potential for allosteric modulation or competitive inhibition. |
This table presents generalized substrate preferences for DGAT enzymes based on existing literature and hypothesizes the interaction with this compound based on its structure.
Monoacylglycerol acyltransferases (MGATs) are involved in the synthesis of diacylglycerols from monoacylglycerols and acyl-CoAs. nih.govnih.gov These enzymes play a significant role in the monoacylglycerol pathway of triacylglycerol synthesis, particularly in the intestine for the absorption of dietary fats. aocs.orgnih.gov
The catalytic activity of MGATs is specific for a monoacylglycerol substrate with a free hydroxyl group. This compound, being a diacyl- and monoacetyl-glycerol, would not be a direct substrate for MGATs, which require a monoacylglycerol for their acylation reaction.
However, if this compound were to be hydrolyzed to yield 1-oleoyl-glycerol or 2-oleoyl-glycerol, these resulting monoacylglycerols could then serve as substrates for MGAT. The initial hydrolysis step would be a prerequisite for its entry into the MGAT pathway. The presence of the acetate group may influence the rate and specificity of its initial hydrolysis by lipases.
Table 2: In Vitro Catalytic Activity of Monoacylglycerol Acyltransferases (MGATs)
| Enzyme | Substrates | Product | Relevance to this compound |
| MGAT | sn-2-monoacylglycerol + Acyl-CoA | sn-1,2-diacylglycerol | The hydrolysis products of this compound could potentially serve as substrates for MGAT. |
This table outlines the general catalytic activity of MGAT and its potential relevance to the metabolic products of this compound.
Phospholipase D (PLD) is an enzyme that primarily catalyzes the hydrolysis of the terminal phosphodiester bond of phospholipids, such as phosphatidylcholine, to produce phosphatidic acid and a free headgroup. nih.govnih.govnih.gov While the canonical substrates for PLD are phospholipids, its role in the broader context of glycerolipid transformations is significant. Phosphatidic acid, the product of PLD activity, can be converted to diacylglycerol. nih.gov
In vitro studies have demonstrated that some lipases can hydrolyze acetylated glycerols. For example, diacylglycerol lipase activity has been observed using [3H]palmitoylacetylglycerol as a substrate. nih.gov It is plausible that similar lipases could hydrolyze the ester bonds of this compound, releasing oleic acid and monoacetyl-oleoyl-glycerol or acetic acid and glyceryl 1,2-dioleate. The resulting diacylglycerol could then potentially influence pathways involving PLD.
Furthermore, some studies have shown that certain phospholipases can act on a broader range of substrates than their names might imply, especially under specific in vitro conditions. nih.gov However, direct evidence of PLD acting on an acetylated diacylglycerol like this compound is not available. The primary interaction would likely be indirect, following the initial hydrolysis of the acetylated compound by other lipases.
Table 3: Research Findings on Glycerolipid Transformations by Lipases
| Study Focus | Key Finding | Relevance to this compound |
| Inhibition of diacylglycerol lipase by phorbol esters nih.gov | Phorbol esters competitively inhibited the hydrolysis of [3H]palmitoylacetylglycerol. | Suggests that the acetylated glycerol backbone can be recognized by lipases and that structurally similar molecules can modulate their activity. |
| Enzymatic hydrolysis of palm oil nih.gov | Lipases can be used to produce diacylglycerols from triacylglycerols. | Demonstrates the general capability of lipases to hydrolyze ester bonds in glycerolipids, a process that would be necessary to metabolize this compound. |
This table summarizes relevant research findings that provide insights into the potential enzymatic transformations of this compound.
Advanced Analytical Methodologies for Glyceryl 1,2 Dioleate, Monoacetate Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of Glyceryl 1,2-dioleate, monoacetate, enabling its separation from complex lipid mixtures and impurities. The choice of technique depends on the analytical goal, from routine screening to high-resolution separation of isomers.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Evaporative Light Scattering Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile lipids like this compound. Due to the lack of a strong UV-absorbing chromophore in its structure, universal detectors are preferred over standard UV detectors. The Evaporative Light Scattering Detector (ELSD) is particularly well-suited for this purpose. koreascience.krnih.gov
The principle of ELSD involves three stages: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave behind a mist of analyte particles, and detection of the light scattered by these particles. lcms.cz The detector's response is proportional to the mass of the analyte, making it a valuable tool for quantification. lcms.cz
Normal-phase HPLC, using a silica-based column, is often employed to separate lipid classes. koreascience.kr A gradient elution with a solvent system, such as hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297), can effectively separate mono-, di-, and triacylglycerols. koreascience.kr For this compound, this method allows for its separation from other acetylated diacylglycerols and related lipids. The reproducibility of this method is typically high, with relative standard deviations (RSD) often below 5%. koreascience.kr
| Parameter | Typical Condition |
|---|---|
| Column | Normal-Phase Silica (B1680970), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Hexane (A) and Isopropanol/Ethyl Acetate (B) |
| Flow Rate | 1.0 mL/min |
| ELSD Drift Tube Temp. | 40-60 °C |
| ELSD Nebulizer Gas | Nitrogen at 1.5-2.5 L/min |
Gas Chromatography (GC) for Volatile Derivatives and Fatty Acid Profiling
Gas Chromatography (GC) is the premier technique for determining the fatty acid composition of lipids. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required. This typically involves saponification (hydrolysis with a base) to release the fatty acids from the glycerol (B35011) backbone, followed by methylation to produce fatty acid methyl esters (FAMEs).
These FAMEs are volatile and can be readily analyzed by GC, usually with a flame ionization detector (FID). The separation is achieved on a polar capillary column (e.g., a polyethylene (B3416737) glycol phase like SUPELCOWAX or Omegawax) where FAMEs are separated based on their chain length and degree of unsaturation. sigmaaldrich.com For this compound, this analysis would confirm the presence of oleic acid (C18:1) as the sole fatty acid constituent. The acetic acid component can also be quantified using specialized GC methods, often on an acidic, bonded-phase column designed for volatile free acids. sigmaaldrich.com
| Parameter | Typical Condition |
|---|---|
| Column | Polar Capillary Column (e.g., Omegawax 250), 30 m x 0.25 mm ID |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless, 250 °C |
| Oven Program | Temperature gradient (e.g., 140 °C to 240 °C) |
| Detector | Flame Ionization Detector (FID), 260 °C |
Supercritical Fluid Chromatography (SFC) for Lipid Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for lipid analysis. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com Supercritical CO2 has a polarity similar to hexane, making it ideal for separating non-polar lipids. acs.org Its low viscosity allows for faster separations and higher efficiency compared to normal-phase HPLC. acs.org
SFC is particularly advantageous for separating isomeric lipids. xjtu.edu.cn It can provide baseline separation of lipid classes (mono-, di-, triglycerides) while also offering selectivity for positional isomers, a significant challenge for other chromatographic methods. nih.gov This capability is crucial for distinguishing this compound from its 1,3-isomer. SFC can be coupled with various detectors, including ELSD, charged aerosol detectors (CAD), and mass spectrometry (MS), providing a versatile platform for both quantification and identification. nih.govnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | BEH 2-EP or Diethylamine (DEA) bonded silica |
| Mobile Phase | Supercritical CO2 (A) and Methanol/Acetonitrile (B, modifier) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 15 MPa |
| Column Temperature | 40-60 °C |
Thin-Layer Chromatography (TLC) for Screening and Fractionation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary screening of lipid samples and for the fractionation of larger samples. nih.gov For the analysis of this compound, a sample is spotted onto a silica gel plate, which is then placed in a developing chamber containing a mixture of non-polar and slightly polar solvents (e.g., hexane, diethyl ether, and acetic acid).
The separation is based on the principle of adsorption, where less polar lipids (like triacylglycerols) migrate further up the plate than more polar lipids (like di- and monoacylglycerols). After development, the plate is dried, and the separated lipid spots are visualized by spraying with a reagent such as primuline (B81338) (which fluoresces under UV light) or orcinol/sulfuric acid followed by heating. nih.gov The retention factor (Rf) value of the spot corresponding to this compound can be compared to a standard for tentative identification.
Spectroscopic Approaches for Structural Elucidation
While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise molecular structure of this compound in a non-destructive manner. It provides detailed information about the carbon-hydrogen framework, enabling the unambiguous determination of where the oleoyl (B10858665) and acetyl groups are attached to the glycerol backbone. nih.gov
One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial information on the types of protons and carbons present. The ¹H NMR spectrum would show characteristic signals for the olefinic protons of the oleoyl chains, the methylene (B1212753) and methine protons of the glycerol backbone, and the methyl protons of the acetate group.
The key to confirming the 1,2-substitution pattern lies in analyzing the chemical shifts and couplings of the glycerol backbone protons. In a 1,2-disubstituted glycerol derivative, the protons on the glycerol backbone are chemically non-equivalent and exhibit a complex splitting pattern. In contrast, a 1,3-disubstituted isomer has a plane of symmetry, resulting in a simpler spectrum for the backbone protons.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the glycerol spin system. The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the protons of the glycerol backbone and the carbonyl carbons of the oleoyl and acetyl groups would definitively establish the points of esterification, confirming the 1,2-dioleate, monoacetate structure. nih.gov
| Proton Type | Expected Chemical Shift (δ) in ppm (CDCl₃) | Significance |
|---|---|---|
| Olefinic Protons (-CH=CH-) | ~5.35 | Confirms presence of unsaturated fatty acids (oleic acid). |
| Glycerol CH₂ (sn-1) | ~4.1-4.3 | Esterified position; chemical shift and splitting pattern differ from sn-3. |
| Glycerol CH (sn-2) | ~5.1-5.2 | Esterified position; high downfield shift indicates acylation at sn-2. |
| Glycerol CH₂ (sn-3) | ~4.1-4.3 | Esterified position; position confirmed by HMBC to acetate carbonyl. |
| Acetate Methyl (-COCH₃) | ~2.1 | Confirms presence of the monoacetate group. |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Hexane |
| Isopropanol |
| Ethyl acetate |
| Carbon dioxide |
| Oleic acid |
| Acetic acid |
| Diethyl ether |
| Methanol |
| Acetonitrile |
| Helium |
| Hydrogen |
| Nitrogen |
Mass Spectrometry (MS) and Tandem MS for Lipidomics Profiling and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of this compound. In lipidomics, MS techniques are prized for their ability to analyze complex mixtures of lipids with high sensitivity. When analyzing acetylated diacylglycerols like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. These methods typically ionize the molecule by forming adducts, for instance, with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺), which helps to keep the molecule intact for mass analysis. researchgate.netaocs.org
Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomeric lipid structures. Through collision-induced dissociation (CID), precursor ions are fragmented to produce a spectrum of product ions that are characteristic of the original molecule's structure. For ammoniated diacylglycerols, a characteristic fragmentation pattern is the neutral loss of a fatty acid substituent along with the ammonia (B1221849) molecule (RCOOH + NH₃). nih.gov In the case of this compound, MS/MS analysis would be expected to show losses corresponding to the oleic acid and acetic acid moieties, helping to confirm the identity and position of the acyl chains. The analysis of these fragmentation patterns is crucial for differentiating between, for example, 1,2-disubstituted and 1,3-disubstituted glycerol backbones. nih.gov
The fragmentation of the ammoniated molecular ion of a diacylglycerol typically results in product ions corresponding to the loss of one of the fatty acyl chains. nih.gov This allows for the identification of the constituent fatty acids. For this compound, key fragmentation events would involve the loss of oleic acid and acetic acid.
Table 1: Predicted Key MS/MS Fragmentation for [this compound + NH₄]⁺
| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Description |
|---|---|---|---|
| [M+NH₄]⁺ | Neutral Loss of Oleic Acid + NH₃ | [M - C₁₈H₃₄O₂ - NH₃ + H]⁺ | Corresponds to the remaining glyceryl monoacetate fragment. |
Note: The exact m/z values would depend on the precise mass of the molecule and the adduct.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these spectroscopic methods can confirm the presence of its key chemical features.
Fourier Transform Infrared (FTIR) spectroscopy would reveal characteristic absorption bands. The presence of two ester groups (one from the oleate (B1233923) chains and one from the acetate group) would be confirmed by strong C=O stretching vibrations, typically appearing in the region of 1730-1750 cm⁻¹. researchgate.netresearchgate.net The long aliphatic chains of the oleate moieties would produce strong C-H stretching bands around 2850-2930 cm⁻¹. researchgate.net The C-O stretching of the ester linkages would be visible in the 1000-1300 cm⁻¹ region. researchgate.net A key feature for this specific molecule would be the near-absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), which would indicate that the glycerol hydroxyl group has been acetylated. researchgate.netresearchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3005 | =C-H (Olefinic) | Stretching |
| 2921-2862 | -C-H (Aliphatic) | Asymmetric & Symmetric Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1490 | C=C (Olefinic) | Stretching |
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the C=C double bonds within the oleate chains and the C-C backbone of the fatty acids.
Hyphenated Techniques for Comprehensive Analysis
To handle the complexity of biological and synthetic mixtures, chromatographic separation is often coupled with detection by mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for the analysis of non-volatile lipids like this compound from complex matrices. resolvemass.canih.gov Reversed-phase high-performance liquid chromatography (HPLC) is typically used, which separates lipids based on their hydrophobicity. nih.govnih.gov In this system, lipids with longer or more saturated fatty acid chains have longer retention times. This allows for the separation of diacylglycerols from mono- and triacylglycerols, as well as from other lipid classes. nih.gov
The HPLC system is coupled directly to a mass spectrometer, allowing for the sensitive detection and identification of the eluting compounds. nih.govlcms.cz The use of LC-MS/MS, where specific precursor ions are selected and fragmented after chromatographic separation, provides a very high degree of specificity. This is essential for distinguishing between isomeric species, such as 1,2-dioleate, monoacetate and 1,3-dioleate, monoacetate, which may have very similar retention times. nih.gov The combination of retention time and specific fragmentation patterns provides confident identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. creative-proteomics.com this compound, being a high molecular weight lipid, has a very low volatility, making its direct analysis by GC-MS challenging. creative-proteomics.comlipidmaps.org
To analyze such molecules by GC, a chemical derivatization step is required to increase their volatility. researchgate.netsigmaaldrich.com This typically involves silylation, where the free hydroxyl group (if any were present) is reacted to form a more volatile trimethylsilyl (B98337) (TMS) ether. youtube.com However, since the target molecule is already acetylated at its free hydroxyl position, the primary challenge remains its high boiling point. An alternative, though destructive, approach is to first hydrolyze the molecule and then derivatize the resulting fatty acids (oleic acid and acetic acid) and glycerol for GC-MS analysis to determine the composition. For intact analysis, LC-MS is far more suitable. creative-proteomics.com
Advanced Sample Preparation and Derivatization Strategies for Complex Mixtures
The quality of analytical data is highly dependent on the sample preparation process. For the analysis of this compound from a complex biological or synthetic matrix, the initial step is typically a lipid extraction. nih.gov
Solid-Phase Extraction (SPE) is often employed after the initial extraction to separate lipids into classes. nih.gov This simplifies the mixture before injection into an LC-MS system, reducing matrix effects and improving the detection of lower-abundance lipids.
Derivatization can be a powerful strategy not only for GC-MS but also for LC-MS to enhance detection and provide more informative fragmentation. For diacylglycerols, derivatizing the free hydroxyl group can improve ionization efficiency in ESI-MS. nih.govnih.gov For instance, reacting the hydroxyl group with a reagent that introduces a permanent positive charge can significantly boost the signal in positive-ion mode MS. nih.gov While this compound has its hydroxyl group blocked by acetate, this strategy is critical when analyzing its potential precursors (1,2-diacylglycerols) or isomers. One study developed a charge derivatization strategy using N,N-dimethylglycine (DMG) which, when attached to the free hydroxyl of a DAG, significantly increased the mass spectrometry response. nih.gov
Purity Assessment and Impurity Profiling in Glyceryl Ester Synthesis
The synthesis of specific glyceryl esters like this compound can result in a mixture of related products. Purity assessment is therefore critical. The primary impurities are likely to be other esters of glycerol. nih.gov
LC-MS is an ideal tool for impurity profiling. resolvemass.cawaters.com It can separate and detect trace levels of impurities alongside the main compound. Potential impurities in a sample of this compound could include:
Starting materials: Unreacted 1,2-dioleoylglycerol, acetic anhydride (B1165640), or other acetylating agents.
Side-products: Triacylglycerols (e.g., triolein (B1671897) if oleic acid is present as an impurity), monoolein, and free fatty acids.
Isomers: Positional isomers such as Glyceryl 1,3-dioleate, monoacetate.
Byproducts from degradation: Oxidation products of the oleate chain or hydrolysis products.
A validated LC-MS method can quantify the main component and identify and estimate the levels of these impurities. lcms.czwaters.com This is crucial for quality control in both research and industrial settings. For example, in the synthesis of high-purity glycerol monostearate, gel permeation chromatography (GPC) and NMR were used to identify and quantify impurities such as diglycerides and residual starting materials. koreascience.kr A similar multi-technique approach would be valuable for the comprehensive characterization of this compound purity.
Environmental Fate and Degradation Pathways of Glyceryl 1,2 Dioleate, Monoacetate
Biodegradation in Aquatic and Terrestrial Ecosystems
The primary route of environmental degradation for Glyceryl 1,2-dioleate, monoacetate is biodegradation. This process is mediated by microorganisms that are ubiquitous in both water and soil environments. These organisms produce enzymes that can break down the complex ester into simpler, readily metabolizable components.
In wastewater treatment facilities, activated sludge systems provide an environment rich in microbial diversity, facilitating the breakdown of organic compounds like this compound. Both aerobic and anaerobic conditions contribute to its degradation.
Under aerobic conditions, microorganisms in the activated sludge utilize oxygen to metabolize organic matter. mdpi.com Esters, such as this compound, are known to undergo rapid primary biodegradation in these systems. nih.govnih.gov The process is initiated by extracellular lipases that hydrolyze the ester bonds, releasing glycerol (B35011), oleic acid, and acetic acid. These smaller molecules are then taken up by the microbial cells and enter central metabolic pathways, ultimately being converted to carbon dioxide, water, and microbial biomass. Studies on fats and oils in activated sludge have demonstrated high removal efficiencies, often ranging from 70% to over 95%. mdpi.com
Anaerobic degradation also plays a significant role, particularly in sludge digesters. In the absence of oxygen, a consortium of anaerobic bacteria works to break down the compound. The process typically involves hydrolysis of the ester linkages, followed by the fermentation of glycerol and long-chain fatty acids. This can lead to the production of biogas, a mixture of methane (B114726) and carbon dioxide. While the degradation of some complex organic molecules can be slower under anaerobic conditions, activated sludge systems have been shown to effectively biodegrade esters. nih.govnih.gov
Table 1: Biodegradation Efficiency of Fats and Oils in Activated Sludge Systems This table presents data on the general biodegradation of fats and oils, which are structurally related to this compound.
| System Type | Biodegradation Efficiency (%) | Reference |
|---|---|---|
| Bench-scale activated sludge reactor | 64 - 75 | mdpi.com |
| Wastewater treatment plant with aerobic digester | 69 - 92 | mdpi.com |
| Overall system (aerobic) | 70 - 95 (average 88) | mdpi.com |
The breakdown of glycerides is not performed by a single microbial species but rather by a diverse community of microorganisms. The initial and rate-limiting step is the hydrolysis of the ester bonds by lipases. A wide range of bacteria and fungi are known to produce these enzymes.
In the context of diacylglycerol (DAG) metabolism, which is structurally similar to the target compound, several enzymatic pathways and microbial groups are implicated. nih.gov The hydrolysis of triacylglycerols (TAGs) by TAG lipases is a major route for DAG production in many organisms. nih.gov Once the ester bonds are cleaved, the resulting glycerol and fatty acids are metabolized.
Microbial communities known to be involved in the degradation of glycerol, a key component of this compound, include various bacteria. Genera such as Pseudomonas, Bacillus, Acinetobacter, and various members of the Enterobacteriaceae family are frequently cited for their ability to utilize glycerol and fatty acids as carbon sources. In anaerobic environments, fermentative bacteria like Clostridium and methanogenic archaea are crucial for the complete mineralization of the degradation products.
Fungal species also contribute significantly to glyceride degradation in terrestrial ecosystems, owing to their ability to produce a wide array of extracellular lipases.
The bioaccumulation potential of a substance refers to its ability to be absorbed by an organism at a rate greater than its elimination. For this compound, the likelihood of significant bioaccumulation is considered low. This is primarily due to its rapid metabolism by microorganisms. As the compound is readily broken down into glycerol, oleic acid, and acetic acid, it is unlikely to persist in organisms and accumulate in fatty tissues. These breakdown products are common components of biological systems and are readily incorporated into normal metabolic pathways.
The environmental impact of this compound is largely associated with its degradation products. Glycerol, being highly biodegradable, can contribute to oxygen depletion in aquatic environments if released in large quantities, a process known as eutrophication. diplomatacomercial.com However, in the context of typical environmental concentrations resulting from dispersed use, this is not considered a significant risk. The oleic acid component is a common fatty acid that is also readily biodegraded.
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be degraded by non-biological processes in the environment. These abiotic mechanisms include hydrolysis in water and photochemical degradation in the atmosphere.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkages are susceptible to hydrolysis. This reaction breaks the compound down into its constituent parts: glycerol, oleic acid, and acetic acid.
The rate of hydrolysis is significantly influenced by the pH of the aqueous environment. Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases under acidic or alkaline conditions. Studies on the hydrolysis of diacylglycerols have shown an acidic pH optimum for enzymatic hydrolysis, suggesting that the stability of the ester bonds is pH-dependent. nih.gov In the absence of enzymatic activity, chemical hydrolysis is expected to follow a similar trend, with increased rates at low and high pH values.
The kinetics of hydrolysis for this compound are not extensively documented in the literature. However, based on the general principles of ester hydrolysis, it is expected to be a pseudo-first-order reaction with respect to the concentration of the ester, with the rate constant being a function of pH and temperature. The hydrolysis of triglycerides, which are structurally similar, has been shown to follow first-order kinetics. nih.gov
Should this compound be released into the atmosphere, it is expected to be degraded through photochemical reactions. The most significant of these is its reaction with hydroxyl radicals (•OH), which are highly reactive and are considered the primary "detergent" of the troposphere. conicet.gov.ar
The reaction is initiated by the abstraction of a hydrogen atom from the glyceride molecule by a hydroxyl radical. The most likely sites for this abstraction are the carbon atoms adjacent to the ester oxygen atoms and the allylic positions in the oleic acid chains. This initial reaction forms a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the fragmentation of the molecule, ultimately resulting in the formation of smaller, more oxidized compounds, and eventually carbon dioxide and water.
Table 2: Atmospheric Degradation of a Related Ester (Ethyl Glycolate) This table provides data for a related ester to illustrate the principles of photochemical degradation.
| Reactant | Rate Coefficient with •OH (cm³/molecule·s) | Estimated Tropospheric Lifetime | Reference |
|---|---|---|---|
| Ethyl Glycolate (B3277807) | (3.90 ± 0.74) × 10⁻¹² to (4.36 ± 1.21) × 10⁻¹² | 34 hours | nih.gov |
Environmental Transport and Distribution Modeling of Mixed Acylglycerols
Predicting the environmental transport and distribution of chemical substances is crucial for assessing their potential impact. For mixed acylglycerols like this compound, multimedia environmental models, particularly fugacity models, provide a theoretical framework for understanding their partitioning and movement between different environmental compartments such as air, water, soil, and biota. unipd.ittul.cznih.gov
Fugacity models are based on the concept of "escaping tendency," where a chemical's movement is driven by differences in fugacity between adjacent compartments until equilibrium is reached. unipd.ittul.cz The fugacity capacity (Z-value) of each compartment for a specific chemical is a key parameter, determined by the physicochemical properties of the substance, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). nih.gov
For a large, relatively non-volatile molecule like this compound, the following distribution patterns can be anticipated:
Air: Due to its high molecular weight and expected low vapor pressure, its concentration in the air compartment would be negligible.
Water: Its solubility in water is expected to be low, characteristic of lipids. It would likely partition to suspended organic matter and sediment rather than remaining dissolved in the water column.
Soil and Sediment: Due to its lipophilic nature (high Kow), it would have a strong tendency to adsorb to the organic fraction of soil and sediment. This would be its primary environmental sink.
Biota: As a lipid, it has the potential for bioaccumulation in the fatty tissues of organisms.
The modeling of neutral lipids and other large organic molecules is an active area of research. nih.govcopernicus.orginria.fr While specific models for this compound are not available, the principles derived from models for triglycerides and other lipids can be applied. These models often incorporate degradation rates (from hydrolysis, oxidation, and biodegradation) to provide a more dynamic picture of the chemical's persistence and fate in the environment.
Interactive Data Table: Illustrative Parameters for Environmental Fugacity Modeling of a Mixed Acylglycerol
| Parameter | Description | Expected Value/Characteristic for this compound | Implication for Environmental Transport |
| Molecular Weight | The mass of one mole of the substance. | High | Low volatility, limited atmospheric transport. |
| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Very Low | Negligible partitioning to the air compartment. |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Low | Limited transport in the aqueous phase; partitioning to solids. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | High | Strong tendency to adsorb to organic matter in soil, sediment, and biota. |
| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | Moderate to High (inferred) | A key process for removal from the environment. |
| Hydrolysis Rate | The rate of reaction with water. | Slow (pH-dependent) | Contributes to degradation, especially in acidic or alkaline conditions. |
Theoretical and Computational Studies of Glyceryl 1,2 Dioleate, Monoacetate
Molecular Modeling and Simulation of Glycerol-Based Lipids
Molecular modeling and simulation serve as a computational microscope, allowing for the detailed examination of the dynamic nature of glycerol-based lipids like glyceryl 1,2-dioleate, monoacetate.
Intermolecular Interactions and Self-Assembly Behavior
The amphiphilic nature of this compound, with its nonpolar oleoyl (B10858665) tails and more polar headgroup region (glycerol and acetate), drives its self-assembly into ordered structures in aqueous environments. Studies on similar diacylglycerol derivatives, such as DAG-lactones, shed light on these processes. acs.orgnih.govnih.govacs.org The primary forces governing these interactions are van der Waals forces between the long hydrocarbon chains and hydrogen bonding capabilities of the glycerol (B35011) hydroxyl group, if present, or the carbonyl oxygens of the ester groups.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the electronic level.
Theoretical Elucidation of Esterification Pathways (e.g., Protonation, Acylium Ion Formation)
The synthesis of this compound involves esterification reactions. Computational studies on the esterification of glycerol with carboxylic acids, such as acetic acid, provide a model for understanding these pathways. conicet.gov.ar The reaction typically proceeds via an acid-catalyzed mechanism.
The initial step involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The glycerol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the acid catalyst.
An alternative pathway can involve the formation of an acylium ion (R-C≡O+), a highly reactive electrophile, which is then attacked by the glycerol's hydroxyl group. DFT calculations can map out the potential energy surface for these reaction pathways, identifying transition states and intermediates, and thus determining the most favorable mechanism.
| Reaction Step | Calculated Gibbs Free Energy Change (kcal/mol) | Description |
|---|---|---|
| Glycerol + Acetic Acid → Monoacetin + Water | -5.2 | Formation of the first ester linkage is thermodynamically favorable. |
| Monoacetin + Acetic Acid → Diacetin + Water | -4.8 | Formation of the second ester linkage is also favorable. |
| Diacetin + Acetic Acid → Triacetin + Water | -4.5 | The final esterification step remains thermodynamically driven. |
Note: The data presented is for the esterification of glycerol with acetic acid and serves as a model for the formation of the acetate (B1210297) group in this compound. The actual values for the esterification with oleic acid would differ.
Computational Studies of Acyl Migration Mechanisms
Acyl migration is an intramolecular isomerization reaction where an acyl group moves from one hydroxyl group to another on the glycerol backbone. monash.edu In the case of 1,2-diacylglycerols, the acyl group can migrate from the sn-2 position to the sn-3 position to form the more stable 1,3-diacylglycerol. nih.gov This process is relevant to this compound as the oleoyl group at the sn-2 position could potentially migrate.
Computational studies can model the transition state of this reaction, which is thought to proceed through a cyclic intermediate. The rate of acyl migration is influenced by several factors including temperature, pH, and the presence of catalysts. researchgate.net Theoretical calculations can help to understand how these factors affect the energy barrier of the reaction. For instance, in the presence of an acid or base catalyst, the reaction rate is significantly increased. Water activity has also been shown to be a key factor, influencing the charge dispersion in the transition state and thus the activation energy. researchgate.net
| Factor | Effect on Acyl Migration Rate | Computational Insight |
|---|---|---|
| Temperature | Increases | Provides sufficient energy to overcome the activation barrier. |
| pH (Acidic or Basic) | Increases | Catalyzes the formation of the cyclic intermediate by protonating or deprotonating key groups. |
| Water Activity | Decreases with increasing activity | Affects the charge dispersion of the transition state, thereby influencing the activation energy. researchgate.net |
| Physical State | Faster on polar surfaces (e.g., silica (B1680970) gel) | The polar surface can stabilize the transition state. nih.gov |
Prediction of Enzymatic Specificity and Substrate Binding (e.g., Lipase (B570770) Active Site Analysis)
Enzymes, particularly lipases, are often used in the synthesis and modification of structured lipids like this compound. Computational methods are invaluable for predicting how a lipase will interact with a specific substrate.
The specificity of a lipase is largely determined by the shape and properties of its active site and a "lid" domain that controls access to it. mdpi.comnih.gov Molecular docking simulations can be used to predict the binding pose of this compound within the active site of a lipase. These simulations calculate the binding affinity based on the intermolecular interactions, such as hydrophobic interactions and hydrogen bonds, between the substrate and the amino acid residues of the enzyme.
For a substrate like this compound, a lipase with a binding pocket that can accommodate the two bulky oleoyl chains would be required. The presence of the acetate group at the sn-3 position would also influence binding and reactivity. Some lipases exhibit positional specificity, for example, preferentially hydrolyzing esters at the sn-1 and sn-3 positions. Computational analysis of the lipase active site can help to identify the key residues responsible for this specificity. For instance, the catalytic triad (B1167595) (typically serine, histidine, and an acidic residue like aspartate or glutamate) is the reactive center, and the surrounding residues form the substrate-binding pocket. nih.gov By analyzing the steric and electronic complementarity between the substrate and the active site, it is possible to predict whether a particular lipase will be effective for reactions involving this compound.
| Feature | Role in Substrate Binding and Specificity | Relevance to this compound |
|---|---|---|
| Catalytic Triad (Ser-His-Asp/Glu) | The core machinery for ester hydrolysis or synthesis. | The serine residue acts as the nucleophile to attack the carbonyl carbon of the ester. |
| Lid Domain | A mobile helical segment that covers the active site and opens at lipid-water interfaces to allow substrate access. nih.gov | The hydrophobic nature of the oleoyl chains would likely trigger the opening of the lid. |
| Binding Pocket/Tunnel | Accommodates the acyl chains of the substrate. Its shape and size determine fatty acid specificity. | Requires a sufficiently large and hydrophobic pocket to bind the two oleoyl chains. |
| Oxyanion Hole | Stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate. | Crucial for lowering the activation energy of the esterification or hydrolysis reaction. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.govnih.gov This approach is widely employed to predict various properties of chemical compounds, thereby reducing the need for extensive and often costly experimental measurements. nih.gov For complex molecules like glyceryl esters, QSPR models can provide valuable insights into properties such as melting point, viscosity, and chromatographic behavior based on a set of calculated molecular descriptors.
Compounds analogous to this compound, such as triglycerides, diglycerides, and fatty acid esters, have been the subject of numerous QSPR studies. These investigations are crucial for various applications, including in the food and biofuel industries.
Modeling of Physicochemical Properties:
Researchers have successfully developed QSPR models to predict a range of physical properties for fatty acids and their esters, which are the building blocks of this compound.
Melting Point Prediction: The melting point is a critical property for acylglycerols, influencing their physical state and applications. QSPR models for predicting the melting points of fatty acids and triglycerides have been developed using various molecular descriptors. nih.govdtu.dk For a series of 62 fatty acids, a QSPR model was established using the best multilinear regression (MLR) method, resulting in a model with a high correlation coefficient (R²) of 0.948. nih.gov The descriptors in such models often include constitutional, topological, geometric, and quantum-chemical parameters. nih.gov The general trend observed is that melting points increase with the length of the carbon chain and decrease with the degree of unsaturation.
Viscosity Estimation: Viscosity is a key parameter for applications involving fluid flow, such as in biofuels. QSPR models for estimating the dynamic viscosity of fatty acid methyl esters (FAMEs) and biodiesel have been developed using a Gibbs energy additivity approach. researchgate.netelsevierpure.com These models can predict viscosity based on the number of carbon atoms and the number of double bonds at different temperatures. researchgate.netelsevierpure.com The proposed models have shown good predictive ability for both saturated and unsaturated FAMEs. researchgate.net
Chromatographic Retention Time Prediction: QSPR modeling has also been applied to predict the gas chromatography (GC) retention times of fatty acid methyl esters (FAMEs). irma-international.org A study involving a series of 34 FAMEs used descriptors such as the number of carbons, total number of double bonds, position of double bonds, and geometric isomerism to build a Multiple Linear Regression (MLR) model. irma-international.org The resulting model demonstrated excellent correlation, with an R² value of 0.999 for the calibration set, indicating high predictive accuracy. irma-international.org
Key Molecular Descriptors in QSPR Models for Acylglycerols:
The accuracy of QSPR models is highly dependent on the selection of appropriate molecular descriptors that can effectively capture the structural variations influencing a particular property. For acylglycerols and related fatty acid esters, several key descriptors have been identified.
| Descriptor Category | Specific Descriptors | Predicted Property | Reference |
| Constitutional | Number of carbon atoms, Number of double bonds | Melting Point, Viscosity, Retention Time | researchgate.netelsevierpure.comirma-international.org |
| Topological | Connectivity indices, Shape indices | Melting Point, Retention Time | nih.govirma-international.org |
| Geometric | Molecular volume, Surface area | Melting Point | nih.gov |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Melting Point | nih.gov |
| Structural | Position of double bonds, Geometric isomerism (cis/trans) | Retention Time | irma-international.org |
The number of carbon atoms and the number of double bonds are consistently the most influential descriptors in models for various properties of fatty acid esters. researchgate.netirma-international.org The position of the double bonds and the cis/trans configuration also play a significant, albeit secondary, role in determining properties like chromatographic retention. irma-international.org
The development of robust QSPR models for analogous compounds provides a powerful tool for estimating the properties of complex lipids like this compound, facilitating their study and application in various scientific and industrial fields.
Future Research Directions and Emerging Areas in Glyceryl 1,2 Dioleate, Monoacetate Research
Development of Novel Sustainable and Green Synthesis Routes
The chemical synthesis of structured lipids like Glyceryl 1,2-dioleate, monoacetate often involves harsh reaction conditions and the use of potentially hazardous catalysts. nih.gov A significant future direction is the development of sustainable and environmentally friendly synthesis methods. nih.gov Enzymatic catalysis, utilizing lipases, presents a promising green alternative. nih.govnih.gov Lipases offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. nih.gov
Future research will likely focus on:
Solvent-Free Systems: Exploring enzymatic reactions in solvent-free environments to minimize the use of organic solvents, which are often volatile and contribute to environmental pollution.
Novel Catalysts: Investigating the use of whole-cell biocatalysts or immobilized enzymes to enhance stability and reusability, thereby improving the economic viability of the process.
Alternative Acyl Donors: Exploring the use of fatty acid esters from renewable sources as acyl donors instead of free fatty acids, which can simplify downstream processing.
| Synthesis Route | Advantages | Research Focus |
| Enzymatic Catalysis | High selectivity, mild conditions, reduced byproducts. nih.gov | Solvent-free systems, immobilized enzymes, alternative acyl donors. |
| Chemical Synthesis | Established methods. | Greener catalysts, improved reaction efficiency. |
Engineering of Biocatalysts for Unprecedented Efficiency and Regioselectivity
The efficiency and, crucially, the regioselectivity of biocatalysts are paramount in producing this compound with a high degree of purity. The goal is to specifically acylate the sn-3 position of 1,2-diacylglycerol with an acetyl group. Protein engineering techniques are being employed to tailor the properties of lipases for this purpose. nih.gov
Key research areas include:
Directed Evolution: This technique mimics natural evolution to generate enzyme variants with improved activity, stability, and selectivity through iterative rounds of mutation and screening. nih.gov
Rational Design: By understanding the three-dimensional structure of the enzyme's active site, researchers can make specific amino acid substitutions to enhance its affinity for the diacylglycerol substrate and improve the precision of acetylation.
Ancestral Sequence Reconstruction: This innovative approach involves resurrecting ancient enzymes to explore their unique catalytic properties, which may include novel regioselectivities that can be harnessed for specific synthetic purposes. nih.gov
Exploration of New Non-Conventional Industrial Applications
While structured lipids have found applications in the food industry, the unique properties of this compound open doors to a range of non-conventional industrial uses. nih.govnih.gov Its specific structure, with two long oleic acid chains and a short acetyl group, imparts distinct physical and chemical characteristics.
Potential future applications being explored are:
Bioplastics and Biolubricants: The ester linkages in this compound can be a basis for creating biodegradable polymers and high-performance lubricants derived from renewable resources.
Pharmaceutical and Cosmetic Formulations: Its amphiphilic nature could make it a valuable excipient in drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients. smolecule.com In cosmetics, it could function as an emollient or a structuring agent in creams and lotions. smolecule.com
Functional Fats: Engineered diacylglycerols, such as those with specific melting profiles, are being investigated for use as cocoa butter substitutes and in other confectionery applications, offering potential health benefits. google.com
Advanced Spectroscopic and Chromatographic Techniques for Isomeric Characterization in Complex Mixtures
A significant analytical challenge in the study of this compound is the presence of other isomers, such as Glyceryl 1,3-dioleate, monoacetate. Distinguishing and quantifying these isomers within complex mixtures is crucial for quality control and for understanding the structure-function relationships. nih.gov
Future research in this area will leverage:
High-Resolution Mass Spectrometry (HR-MS): Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information, allowing for the differentiation of isomers based on their fragmentation patterns. mdpi.com
Advanced Chromatographic Methods: Supercritical fluid chromatography (SFC) and multidimensional liquid chromatography (LC) offer superior separation capabilities for complex lipid mixtures, enabling the isolation of individual isomers for accurate quantification. nih.govnih.gov A recent study demonstrated the successful separation of diacylglycerol isomers using chiral SFC-MS in just 5 minutes. nih.gov
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can provide detailed information about the position of the fatty acids and the acetyl group on the glycerol (B35011) backbone, aiding in unambiguous isomer identification. nih.gov
| Technique | Application in Isomer Characterization |
| High-Resolution Mass Spectrometry (HR-MS) | Differentiation of isomers based on fragmentation patterns. mdpi.com |
| Supercritical Fluid Chromatography (SFC) | Fast and selective separation of intact diacylglycerol isomers. nih.gov |
| Multidimensional Liquid Chromatography (LC) | Enhanced separation of complex lipid mixtures. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the positional distribution of acyl groups. nih.gov |
Integrated Omics Approaches for Metabolic Pathway Elucidation in Diverse Organisms (Non-Human)
Understanding how this compound is metabolized in various non-human organisms is key to exploring its potential biological activities and environmental fate. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and lipidomics, provide a holistic view of the metabolic pathways involved. nih.govrsc.org
Future research will focus on:
Lipidomics: Comprehensive analysis of the lipid profile of an organism or cell to identify and quantify the full range of lipids present, including the metabolic products of this compound. mdpi.comnih.gov
Transcriptomics and Proteomics: Studying the changes in gene and protein expression in response to the introduction of this compound can reveal the enzymes and regulatory networks responsible for its breakdown and conversion. nih.govmdpi.com
Metabolic Flux Analysis: Using stable isotope labeling to trace the fate of the molecule through various metabolic pathways, providing a quantitative understanding of its metabolic flow.
This multi-omics approach will be instrumental in elucidating the metabolic pathways in microorganisms, plants, and other non-human organisms, paving the way for applications in areas such as biofuel production and bioremediation. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
